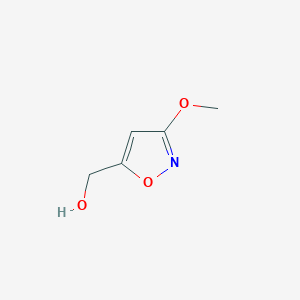






|
REACTION_CXSMILES
|
O[CH2:2][C:3]1[O:7][N:6]=[C:5]([O:8][CH3:9])[CH:4]=1.S(Cl)([Cl:12])=O>>[Cl:12][CH2:2][C:3]1[O:7][N:6]=[C:5]([O:8][CH3:9])[CH:4]=1
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC(=NO1)OC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The excess thionylchloride was removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in toluene
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=CC(=NO1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |